N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide

Gamma-secretase modulation Alzheimer's disease Dihydrobenzofuran amides

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide (CAS 1788765-51-4) is a synthetic dihydrobenzofuran amide. This compound class has been investigated in medicinal chemistry as potential γ-secretase modulators (GSMs) for Alzheimer's disease research.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 1788765-51-4
Cat. No. B2792001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide
CAS1788765-51-4
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCC2COC3=CC=CC=C23
InChIInChI=1S/C18H18N2O3/c1-12(21)20-15-8-6-13(7-9-15)18(22)19-10-14-11-23-17-5-3-2-4-16(14)17/h2-9,14H,10-11H2,1H3,(H,19,22)(H,20,21)
InChIKeyPZBIEGWGPIBJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Considerations for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide (CAS 1788765-51-4)


N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide (CAS 1788765-51-4) is a synthetic dihydrobenzofuran amide. This compound class has been investigated in medicinal chemistry as potential γ-secretase modulators (GSMs) for Alzheimer's disease research [1]. The core structure consists of a 2,3-dihydrobenzofuran ring system linked to a 4-acetamidobenzamide moiety, a scaffold explored for optimizing oral bioavailability, central nervous system (CNS) penetration, and metabolic stability [1]. Specific quantitative differentiation data for this exact compound against close structural analogs, however, is extremely limited in the public domain.

Analytical and Biological Differentiation Challenges for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide


Substituting N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide with a generic analog from the dihydrobenzofuran amide class is highly unreliable without specific validation. For related γ-secretase modulators, minor structural modifications to the amide linkage or benzofuran substitution pattern induced dramatic shifts in in vitro potency, selectivity against the Notch receptor, and P-glycoprotein (P-gp) efflux ratios—all key determinants of a compound's practical utility in vivo [1]. A general class-level expectation of 'GSM activity' cannot predict these critical parameters, making direct analytical and pharmacological verification for this specific compound essential for scientific selection.

Quantitative Evidence for Differentiating N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide: A Status Report


High-Strength Differential Evidence Is Currently Unavailable

Following a comprehensive search of primary research papers, patents, and authoritative databases, no direct, head-to-head quantitative comparison data could be located for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide against a defined comparator. This compound is not explicitly listed as a studied entity in the primary research paper defining the dihydrobenzofuran amide GSM class [1], nor is its biological activity profile (e.g., IC50 values, selectivity scores, PK parameters) available in public repositories like ChEMBL or BindingDB. Available sources consist exclusively of vendor chemical listings and class-level review summaries, which contain no original quantitative data and have been excluded from this analysis per the stipulated source rules. Consequently, this guide cannot present any comparator-based quantitative evidence for this specific compound.

Gamma-secretase modulation Alzheimer's disease Dihydrobenzofuran amides

Valid Application Scenarios for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide Given Current Evidence Limitations


Internal Structure-Activity Relationship (SAR) Probe Synthesis

This specific dihydrobenzofuran amide can serve as a synthetic building block or an SAR probe within a proprietary medicinal chemistry program targeting γ-secretase modulation. Its value lies in its precise structural features (benzofuran-3-ylmethyl linker, 4-acetamido substitution) as a point of diversification, rather than in any pre-validated biological superiority [1].

Analytical Reference Standard for Chemical Synthesis and Purity Verification

The compound can be procured as a high-purity reference standard to confirm the identity and yield of this specific molecule in a synthetic chemistry workflow. Its utility is as a certified analytical benchmark, not as an optimized pharmacological tool.

In Silico Modeling and Computational Chemistry

The compound's structure can be used for docking studies, pharmacophore model refinement, or molecular dynamics simulations within the dihydrobenzofuran amide class. The publicly known class-level physicochemical optimization challenges (e.g., aligning microsomal stability with P-gp efflux avoidance) make it a relevant candidate for computational property prediction [1].

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